
ivDde-D-Lys(Fmoc)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ivDde-D-Lys(Fmoc): , also known as N-α-Fmoc-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-D-lysine, is an orthogonally-protected lysine derivative. This compound is primarily used in the synthesis of peptides through Fmoc Solid Phase Peptide Synthesis (SPPS). The ivDde group provides stability against piperidine, making it a valuable tool in peptide synthesis .
Aplicaciones Científicas De Investigación
Peptide Synthesis
ivDde-D-Lys(Fmoc) is primarily used in solid-phase peptide synthesis (SPPS). Its protective groups facilitate:
- Selective Deprotection : The ability to remove the ivDde group while leaving other protecting groups intact allows for precise control over peptide modifications.
- Complex Peptide Structures : Researchers can create branched, cyclic, or side-chain modified peptides efficiently using this compound .
Drug Discovery
In drug development, ivDde-D-Lys(Fmoc) has shown significant potential:
- Improved Pharmacokinetics : Incorporating D-amino acids like D-lysine can enhance the stability and bioavailability of peptides, reducing their susceptibility to enzymatic degradation.
- Reduced Immunogenicity : D-amino acids are less likely to trigger immune responses, making them ideal candidates for therapeutic peptides.
Protein Engineering
The introduction of D-lysine residues into proteins can modify their interactions and stability:
- Enhanced Binding Affinities : Studies indicate that peptides containing D-lysine exhibit altered binding affinities for target proteins, which can be exploited in designing more effective therapeutics .
- Stability Against Degradation : Peptides synthesized with D-amino acids demonstrate increased resistance to proteolytic enzymes, which is advantageous for therapeutic applications requiring prolonged activity.
Therapeutic Applications
Peptides synthesized using ivDde-D-Lys(Fmoc) have been explored for various therapeutic uses:
- Cancer Treatment : Research has highlighted the potential of modified peptides in targeting cancer cells more effectively due to their improved pharmacological profiles .
- Antimicrobial Properties : Some studies suggest that these peptides exhibit antimicrobial activity, making them candidates for developing new antibiotics.
Comparative Analysis with Other Amino Acid Derivatives
The following table compares ivDde-D-Lys(Fmoc) with other similar compounds used in peptide synthesis:
Compound Name | Structure/Features | Unique Aspects |
---|---|---|
Fmoc-Lys(Boc)-OH | Utilizes L-lysine | Preferred for natural peptide synthesis |
Fmoc-D-His(Boc)-OH | Contains histidine instead of lysine | Different reactivity due to imidazole ring |
Fmoc-D-Arg(Et)₂-OH | Features arginine with ethyl groups | Enhances positive charge and hydrophilicity |
Fmoc-D-Lys(pentynoyl)-OH | Introduces alkyne functionality | Useful for click chemistry applications |
Stability Studies
Research indicates that peptides synthesized with D-amino acids, including those containing ivDde-D-Lys(Fmoc), exhibit increased stability against enzymatic degradation compared to those synthesized with L-amino acids. This property is particularly advantageous for therapeutic applications where prolonged activity is desired.
Binding Affinity Modulation
A study demonstrated that incorporating D-lysine into peptide sequences altered their binding affinities for target proteins. This suggests that ivDde-D-Lys(Fmoc) could be used to engineer peptides with enhanced specificity and efficacy in drug design.
Therapeutic Applications
Peptides synthesized using this compound have shown promise in various therapeutic contexts, including cancer treatment and antimicrobial applications, due to their improved pharmacological profiles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ivDde-D-Lys(Fmoc) involves several steps:
Protection of the Lysine Side Chain: The lysine side chain is protected using the ivDde group. This step ensures that the side chain remains unreactive during subsequent reactions.
Fmoc Protection: The α-amino group of lysine is protected with the Fmoc group.
Industrial Production Methods
Industrial production of ivDde-D-Lys(Fmoc) typically follows the same synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the protected lysine derivative.
Purification: High-performance liquid chromatography (HPLC) is used to purify the compound.
Quality Control: Ensuring the purity and stability of the compound through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
ivDde-D-Lys(Fmoc) undergoes several types of chemical reactions:
Deprotection: The ivDde group can be selectively removed using hydrazine or other mild bases, while the Fmoc group is removed using piperidine.
Substitution: The protected lysine can participate in substitution reactions to form peptide bonds.
Common Reagents and Conditions
Hydrazine: Used for the selective removal of the ivDde group.
Piperidine: Used for the removal of the Fmoc group.
Coupling Reagents: Such as HBTU or DIC, used in peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where the lysine residue is incorporated at desired positions within the peptide chain .
Mecanismo De Acción
The mechanism of action of ivDde-D-Lys(Fmoc) in peptide synthesis involves:
Selective Protection: The ivDde group protects the lysine side chain, allowing for selective deprotection and elongation of the peptide chain.
Fmoc Strategy: The Fmoc group allows for stepwise elongation of the peptide chain through SPPS.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys(Dde)-OH: Similar in structure but less stable to piperidine compared to ivDde-D-Lys(Fmoc).
Fmoc-Lys(Boc)-OH: Uses a different protecting group (Boc) which is removed under acidic conditions.
Fmoc-Lys(Mtt)-OH: Another orthogonally-protected lysine derivative with different stability and deprotection conditions.
Uniqueness
ivDde-D-Lys(Fmoc) is unique due to its enhanced stability against piperidine and reduced migration from protected to unprotected lysine side chains. This stability makes it particularly useful in complex peptide synthesis .
Propiedades
IUPAC Name |
(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUYNKHCHODACY-HHHXNRCGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.